Sodium 2-aminonaphthalene-1-sulphonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

25293-52-1 |

|---|---|

Molecular Formula |

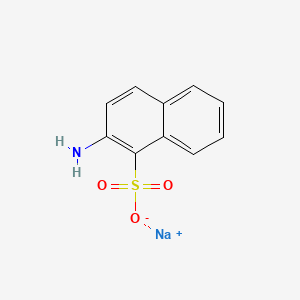

C10H9NNaO3S |

Molecular Weight |

246.24 g/mol |

IUPAC Name |

sodium;2-aminonaphthalene-1-sulfonate |

InChI |

InChI=1S/C10H9NO3S.Na/c11-9-6-5-7-3-1-2-4-8(7)10(9)15(12,13)14;/h1-6H,11H2,(H,12,13,14); |

InChI Key |

CQKSUVQRWNZDIV-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)[O-])N.[Na+] |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)O)N.[Na] |

Other CAS No. |

25293-52-1 |

Pictograms |

Irritant |

Origin of Product |

United States |

Mechanism of Action

Target of Action

Sodium 2-Amino-1-naphthalenesulfonate is a complex compound with a variety of potential targets. It has been found to interact with organic anions

Mode of Action

It has been suggested that the compound may interact with its targets through non-covalent binding. This could result in changes to the target’s function, potentially influencing biochemical pathways within the cell.

Biochemical Pathways

Given its potential to interact with organic anions, it may influence pathways associated with these molecules. The downstream effects of these interactions could include changes in cellular processes such as metabolism or signal transduction.

Result of Action

Given its potential interactions with organic anions, it may influence cellular processes associated with these molecules. This could result in a variety of effects, depending on the specific targets and pathways involved.

Biochemical Analysis

Biochemical Properties

Sodium 2-aminonaphthalene-1-sulphonate plays a significant role in biochemical reactions, particularly in the context of protein interactions. This compound is known to interact with human serum albumin, a major protein in human blood that binds and transports various substances. The interaction between this compound and human serum albumin involves both hydrophobic and electrostatic interactions, which can alter the conformation and stability of the protein. Additionally, this compound can form Schiff bases, which are known to interact with proteins and enzymes, potentially affecting their activity and function.

Cellular Effects

This compound has been shown to influence various cellular processes. In particular, this compound can affect cell signaling pathways by interacting with key proteins involved in these pathways. For example, this compound can bind to and modulate the activity of protein kinases, which are crucial regulators of cell signaling. This interaction can lead to changes in gene expression and cellular metabolism, ultimately impacting cell function and behavior.

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to bind to specific biomolecules and modulate their activity. This compound can form stable complexes with proteins and enzymes, leading to either inhibition or activation of their function. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Additionally, this compound can induce conformational changes in proteins, affecting their stability and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods. The long-term effects of this compound on cellular function have been studied in both in vitro and in vivo models. These studies have shown that prolonged exposure to this compound can lead to changes in cell signaling and gene expression, which may have implications for cellular health and function.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, this compound can modulate cellular processes without causing significant toxicity. At higher doses, this compound can induce adverse effects, including cellular toxicity and disruption of normal cellular function. These threshold effects highlight the importance of careful dosage control in experimental settings to avoid potential toxic effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to its interactions with enzymes and cofactors. This compound can affect metabolic flux by modulating the activity of key enzymes involved in metabolic processes. For example, this compound can inhibit the activity of enzymes involved in amino acid metabolism, leading to changes in metabolite levels and metabolic flux.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. For instance, this compound can bind to transport proteins in the cell membrane, allowing it to be efficiently transported into the cell.

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, where it can exert its effects on cellular function. The localization of this compound within these compartments can impact its activity and function, as well as its interactions with other biomolecules.

Scientific Research Applications

Dye Manufacturing

One of the primary applications of sodium 2-aminonaphthalene-1-sulphonate is in the production of dyes. It serves as a precursor for various azo dyes, which are widely used in textiles and food coloring.

Case Study: Synthesis of Azo Dyes

A study highlighted the synthesis of azo dyes through diazotization reactions involving this compound. The compound was found to yield deep blue shades on cotton fabrics, demonstrating its effectiveness as a dye precursor .

| Dye Type | Application | Color Produced |

|---|---|---|

| Azo Dyes | Textile Dyeing | Deep Blue |

| Acid Dyes | Food Coloring | Various Shades |

Pharmaceutical Applications

This compound has been investigated for its potential use in pharmaceuticals, particularly as a building block for drug synthesis.

Case Study: Drug Stability

Research has shown that compounds derived from this compound can exhibit significant biological activity. For instance, derivatives have been tested for their stability in biological samples, revealing promising results for their use in drug formulations .

Analytical Chemistry

In analytical chemistry, this compound is utilized as a reagent for the detection of various biomolecules.

Application: Capillary Electrophoresis

The compound has been applied in capillary electrophoresis to detect peptides. Its ability to form stable complexes with analytes enhances sensitivity and selectivity during analysis .

Environmental Applications

The compound's properties also lend themselves to environmental applications, particularly in the removal of pollutants from aqueous solutions.

Case Study: Scandium Complexes

This compound has been used to synthesize scandium complexes that act as artificial receptors for removing amphoteric α-amino acids from water. This application highlights its role in environmental remediation efforts .

Synthesis of Schiff Bases

Recent research has focused on synthesizing Schiff bases using this compound, which have applications in catalysis and medicinal chemistry.

Case Study: Synthesis Process

A study detailed the synthesis process involving this compound and salicylaldehyde under reflux conditions. The resulting Schiff bases showed potential for further applications in various fields .

Chemical Reactions Analysis

Complexation with Human Serum Albumin (HSA)

Sodium 2-aminonaphthalene-1-sulphonate derivatives exhibit strong binding to HSA, a transport protein. Key findings include:

Binding Mechanism

-

Fluorescence Quenching : The compound quenches HSA’s intrinsic fluorescence via static and dynamic mechanisms, with binding constants (K) of ~10⁴ M⁻¹ .

-

Hydrophobic Interactions : The naphthalene ring binds to hydrophobic pockets in HSA, while electrostatic forces stabilize the complex .

-

Energy Transfer : Förster resonance energy transfer (FRET) occurs between HSA’s tryptophan residues and the compound, with distances (r ) of 2–8 nm .

| Parameter | Value | Source |

|---|---|---|

| Binding Constant (K) | 1.2 × 10⁴ M⁻¹ | |

| Binding Sites (n) | ~1 | |

| Energy Transfer Efficiency | 50–60% |

Azo Coupling Reactions

As a diazo component, the compound reacts with diazonium salts to form azo dyes. For example:

Reaction with Diazotized Anilines :

$$ \text{C}_{10}\text{H}_8\text{NNaO}_3\text{S} + \text{ArN}2^+ \rightarrow \text{Ar-N=N-C}{10}\text{H}_6\text{SO}_3\text{Na} + \text{Byproducts} $$

Applications include:

Key Conditions :

Ullmann-Type Coupling Reactions

The amino group participates in copper-catalyzed cross-couplings:

Example : Synthesis of N-alkylated derivatives via Ullmann coupling with aryl halides .

Environmental and Biochemical Interactions

-

Protein Aggregation : Binds histones (e.g., calf-thymus histone F3) via salt-dependent electrostatic interactions, altering secondary structures .

-

Ion Pair Formation : Dominates binding to cationic proteins (e.g., lysozyme), with stoichiometry matching lysine/arginine content .

Stability and Reactivity Notes

This compound’s versatility in forming dyes, coordinating proteins, and undergoing cross-coupling reactions underscores its industrial and biochemical significance. Future research could explore its applications in fluorescent probes or drug delivery systems leveraging HSA interactions.

Preparation Methods

Process Description

- Starting Material : 2-Hydroxynaphthalene (2-HN) suspended in a water-immiscible organic solvent.

- Reaction with Chlorosulfonic Acid : The suspension is reacted with chlorosulfonic acid under anhydrous conditions at low temperatures (0°C to 10°C).

- Solvent Choice : Chlorinated hydrocarbons such as o-dichlorobenzene, monochlorobenzene, dichloroethane (preferred), dichloromethane, or tetrachloroethane serve as inert reaction media.

- Reaction Steps :

- Formation of 2-hydroxy-1-naphthalenesulfonic acid intermediate.

- Vacuum HCl desorption to remove gaseous byproducts.

- Treatment with aqueous ammonia solution to convert to the ammonium salt.

- Phase separation into organic and aqueous layers.

- Extraction of residual 2-naphthol using a water-immiscible organic solvent.

- Removal of organic solvent under vacuum.

- Final treatment under pressure with ammonia and sulfur dioxide to convert ammonium salt to 2-amino-1-naphthalenesulfonic acid.

Advantages of This Method

- High Space-Time Yield : Approximately 100% better space-time yield than previous processes.

- Low Impurity Content : Produces 2-amino-1-naphthalenesulfonic acid with very low 2-aminonaphthalene contamination.

- Efficient Use of Reactants : Starting with a 25% suspension of 2-HN enables about 60% higher reactant utilization.

- Shorter Reaction Times : The process is optimized for shorter reaction durations and better solubility of ammonium salts.

Reaction Conditions Summary Table

| Step | Conditions | Notes |

|---|---|---|

| Suspension preparation | 20-30% 2-HN in chlorinated solvent | Solvent inert to chlorosulfonic acid |

| Sulfonation | 0°C to 10°C, molar ratio ClSO3H:2-HN ~1:1 | Reaction time up to 150 minutes |

| Vacuum HCl desorption | 100-400 mbar, 0-60°C (preferably 51-55°C) | Removes HCl byproduct |

| Ammonia treatment | 25-35% aqueous ammonia, 60-75°C | Adjust pH ≥ 6, forms two liquid phases |

| Extraction & solvent removal | Water-immiscible solvent extraction | Removes 2-naphthol impurity |

| Final ammoniation | Ammonia and SO2 under pressure | Converts ammonium salt to amine form |

Research Findings and Analytical Data

The patent process emphasizes the purity and yield improvements, which are critical for industrial applications. The process uses specific solvents and controlled reaction parameters to minimize side reactions and impurities.

The compound's purity is essential for subsequent applications, such as the synthesis of Schiff bases studied for biomedical applications. The high purity sodium 2-aminonaphthalene-1-sulphonate allows for effective reactions and reliable binding studies with proteins like human serum albumin, indicating the compound's stability and suitability for research and industrial use.

Summary Table: Comparison of Preparation Methods

Q & A

Q. What experimental designs optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer : Use a fractional factorial design to vary reaction parameters (temperature, catalyst loading, solvent polarity). Characterize derivatives via <sup>1</sup>H NMR and LC-MS. Prioritize substituents at the amino or sulfonate groups to assess electronic effects on bioactivity. Validate SAR using molecular docking against target proteins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.